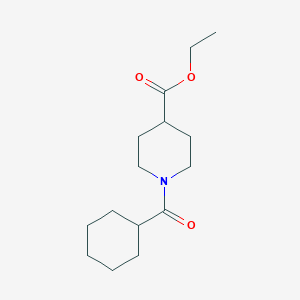

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate, also known as ECPC, is a cyclic piperidine derivative that has been studied extensively for its potential applications in the scientific and medical fields. ECPC has been found to possess a variety of unique properties, such as a high degree of solubility, low toxicity, and good stability, which make it an attractive candidate for a range of applications. In

科学的研究の応用

Aminocarbonylation Reactions

Alkoxycarbonylpiperidines, including ethyl isonipecotate derivatives, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are valuable for synthesizing carboxamides and ketocarboxamides from iodobenzene and iodoalkenes under mild conditions, leading to moderate to high yields. This demonstrates the compound's relevance in organic synthesis, particularly in introducing carboxamide functionalities (Takács et al., 2014).

Anticancer Agent Development

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate derivatives have been synthesized and evaluated as potential anticancer agents. Specifically, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids showed promising IC50 values against cancer cell lines, indicating strong anticancer activity. This highlights the compound's utility in medicinal chemistry for developing new therapeutic agents (Rehman et al., 2018).

Stereospecific Microbial Reduction

The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate has been studied, yielding cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereomeric and enantiomeric excess. This process showcases the compound's application in producing stereochemically complex molecules, critical for pharmaceutical development (Guo et al., 2006).

Structural Studies

Ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a structurally related compound, has been subjected to detailed NMR spectroscopy to determine its conformational behavior. These studies contribute to our understanding of the structural and electronic properties of similar ethyl piperidine carboxylate derivatives, facilitating their application in designing more efficient molecules (Arias-Pérez et al., 1995).

Mycobacterium Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues, including derivatives of ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate, have been designed as inhibitors of Mycobacterium tuberculosis GyrB. This highlights the compound's potential role in addressing tuberculosis, showcasing its application in developing new antibacterial agents (Jeankumar et al., 2013).

特性

IUPAC Name |

ethyl 1-(cyclohexanecarbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWMQRNBYOVBON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)